N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9598957
InChI: InChI=1S/C14H17N7O2S/c1-14(2)4-9-8(10(22)5-14)6-15-12(16-9)17-11(23)7-24-13-18-19-20-21(13)3/h6H,4-5,7H2,1-3H3,(H,15,16,17,23)
SMILES: CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NN=NN3C)C
Molecular Formula: C14H17N7O2S
Molecular Weight: 347.40 g/mol

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC9598957

Molecular Formula: C14H17N7O2S

Molecular Weight: 347.40 g/mol

* For research use only. Not for human or veterinary use.

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide -

Specification

Molecular Formula C14H17N7O2S
Molecular Weight 347.40 g/mol
IUPAC Name N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Standard InChI InChI=1S/C14H17N7O2S/c1-14(2)4-9-8(10(22)5-14)6-15-12(16-9)17-11(23)7-24-13-18-19-20-21(13)3/h6H,4-5,7H2,1-3H3,(H,15,16,17,23)
Standard InChI Key LXQYKQIMCBNEJE-UHFFFAOYSA-N
SMILES CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NN=NN3C)C
Canonical SMILES CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NN=NN3C)C

Introduction

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound belonging to the quinazolinone derivatives family. These compounds are widely recognized for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities. This article provides an in-depth analysis of the compound's structure, synthesis methods, physicochemical properties, and potential applications.

Synthesis Pathway

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves:

  • Formation of the Quinazolinone Core:
    Starting with anthranilic acid derivatives or related intermediates subjected to cyclization reactions under acidic or basic conditions.

  • Introduction of the Tetrazole Moiety:
    A nucleophilic substitution reaction introduces the tetrazole group using thiol-based reagents.

  • Final Coupling Reaction:
    The acetamide linkage is formed via condensation or amidation reactions.

These steps are carried out under controlled conditions to ensure high yields and purity.

Biological Activities

Quinazolinone derivatives like this compound are known for their diverse biological properties:

  • Antimicrobial Activity:
    The tetrazole group enhances binding affinity to bacterial enzymes or receptors, improving antimicrobial efficacy.

  • Anti-inflammatory Potential:
    Molecular docking studies suggest that such compounds can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.

  • Anticancer Applications:
    Quinazolinones have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways or inducing apoptosis.

Research Findings and Applications

Recent studies on structurally related compounds highlight their therapeutic relevance:

  • Pharmacokinetics:
    Quinazolinone derivatives demonstrate good metabolic stability and bioavailability in preclinical models.

  • Molecular Docking Studies:
    Computational studies predict strong binding affinities to key biological targets such as kinases and proteases.

  • Therapeutic Applications:

    • Potential treatment for bacterial infections resistant to conventional antibiotics.

    • Anti-inflammatory agents for chronic diseases like arthritis.

    • Development as anticancer agents targeting breast and colon cancer cells.

Data from Related Compounds

To provide context for this compound's potential:

CompoundActivityIC50 Value
N-(7,7-dimethylquinazolinyl)-4-fluorobenzamide Anticancer (MCF7 cells)~50 µM
Quinazolinone-thioacetamide derivatives Antimicrobial/anticancerVariable (<100 µM)

These findings underscore the versatility of quinazolinone derivatives in drug discovery efforts.

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